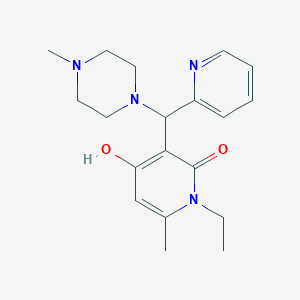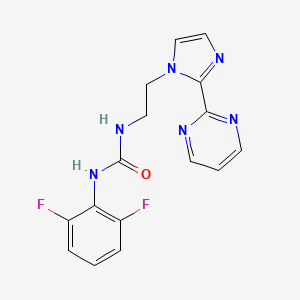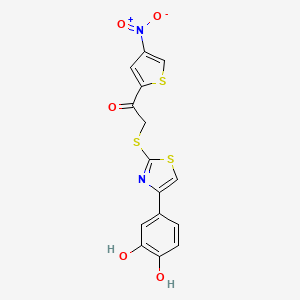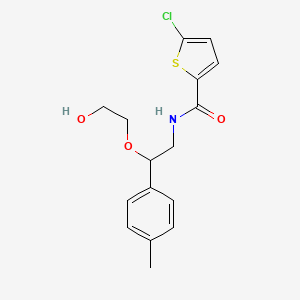
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is a specialty product for proteomics research . It has a molecular formula of C10H11NO3S2 and a molecular weight of 257.33 .
Synthesis Analysis
The synthesis of thiazolidine derivatives, such as “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid”, involves the reaction of 1,2-aminothiols and aldehydes . This reaction, which forms a thiazolidine product, does not require any catalyst and can occur under physiological conditions . The reaction kinetics are fast, and the thiazolidine product remains stable .Molecular Structure Analysis
The molecular structure of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” is defined by its molecular formula, C10H11NO3S2 . Further details about its structure would require more specific information or advanced analytical techniques.Scientific Research Applications
Synthesis and Characterization
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid and its derivatives have been a focus in the synthesis and characterization of new compounds. For instance, Gouda and Abu‐Hashem (2011) synthesized new thiazolidin‐5‐one and thiazolidin‐4‐one derivatives, exploring their antioxidant and antitumor properties (Gouda & Abu‐Hashem, 2011). Similarly, Khalil et al. (2010) synthesized thiazolidine derivatives and evaluated them as antimicrobial agents (Khalil, Berghot, El-Ghani, & Gouda, 2010).
Anticancer Activity
Thiazolidine derivatives have shown potential in anticancer research. Atta and Abdel‐Latif (2021) synthesized thiophene-2-carboxamide derivatives, which showed inhibitory activity against various cancer cell lines, especially those containing a thiazolidinone ring (Atta & Abdel‐Latif, 2021).
Antimicrobial Activity
The antimicrobial properties of thiazolidine derivatives have been extensively studied. Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione derivatives and evaluated their activity against various bacteria and fungi, showing moderate activity in some cases (Alhameed et al., 2019).
Protective Effects in Medical Applications
In a study by Nagasawa et al. (1984), 2-substituted thiazolidine-4-carboxylic acids were evaluated for their protective effects against hepatotoxic deaths in mice, suggesting potential medical applications (Nagasawa, Goon, Muldoon, & Zera, 1984).
Cancer Treatment Research
Brugarolas and Gosálvez (1980) investigated thiazolidine-4-carboxylic acid (thioproline) in patients with advanced cancer, observing responses in certain cases, mainly in epidermoid carcinoma (Brugarolas & Gosálvez, 1980).
Future Directions
The future directions for the study and application of “3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid” could include further exploration of its synthesis, chemical reactions, and potential uses in proteomics research . Additionally, more research could be conducted to determine its mechanism of action and physical and chemical properties.
properties
IUPAC Name |
3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQMZDLCKBMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

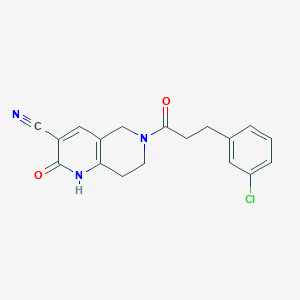
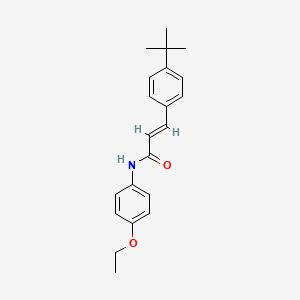
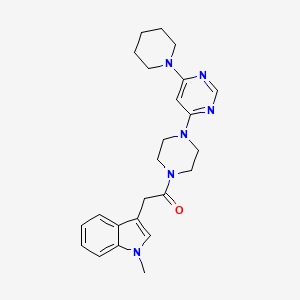
![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-6-fluorobenzamide](/img/structure/B2972623.png)
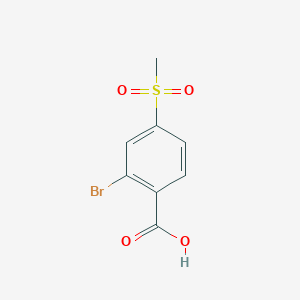
![(Z)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2972629.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2972631.png)
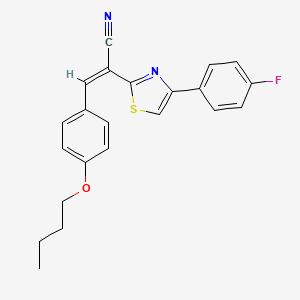
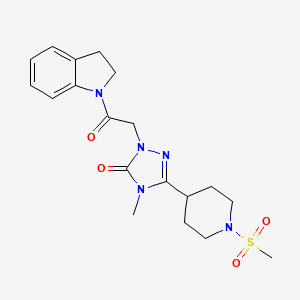
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2972636.png)
